molecular formula C5H6Br2O3 B14331414 Methyl 2,2-dibromo-3-oxobutanoate CAS No. 106775-99-9

Methyl 2,2-dibromo-3-oxobutanoate

Cat. No.: B14331414
CAS No.: 106775-99-9
M. Wt: 273.91 g/mol
InChI Key: BAMPNWDREMLUCL-UHFFFAOYSA-N
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Description

Methyl 2,2-dibromo-3-oxobutanoate is an organic compound with the molecular formula C5H6Br2O3 It is a derivative of butanoic acid, featuring two bromine atoms and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dibromo-3-oxobutanoate can be synthesized through the bromination of methyl acetoacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dibromo-3-oxobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives such as amides, thioethers, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2,2-dibromo-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dibromo-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the keto group make it a versatile intermediate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dichloro-3-oxobutanoate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 2,2-dibromo-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-bromo-3-oxobutanoate: Contains only one bromine atom.

Uniqueness

Methyl 2,2-dibromo-3-oxobutanoate is unique due to the presence of two bromine atoms, which enhances its reactivity compared to its mono-brominated or chlorinated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.

Properties

IUPAC Name

methyl 2,2-dibromo-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPNWDREMLUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544321
Record name Methyl 2,2-dibromo-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106775-99-9
Record name Methyl 2,2-dibromo-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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